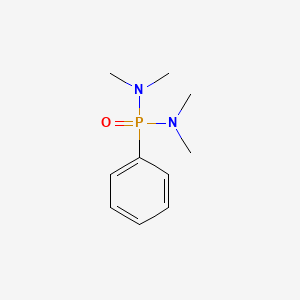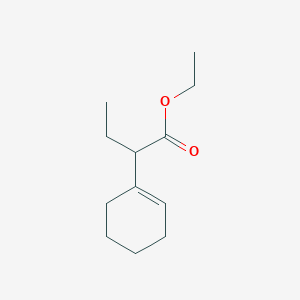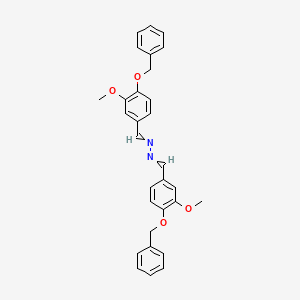
N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide is an organophosphorus compound with the molecular formula C10H17N2OP. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a phosphonic diamide group attached to a phenyl ring, making it a versatile ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide can be synthesized through the reaction of N,N,N’,N’-tetramethylphosphoramide with phenylmagnesium bromide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramide . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenyl compounds .
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide involves its interaction with metal ions to form coordination complexes. These complexes exhibit unique electronic and structural properties, which are exploited in various applications. The compound acts as a ligand, donating electron pairs to metal centers, thereby stabilizing the metal in different oxidation states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide: Similar in structure but with an indole group instead of a phenyl group.
N,N,N’,N’-Tetramethyl-P-naphtalen-2-ylphosphonic diamide: Contains a naphthalene group, offering different electronic properties.
Uniqueness
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide is unique due to its phenyl group, which provides distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly useful in forming stable complexes with transition metals, enhancing its applications in catalysis and material science .
Eigenschaften
CAS-Nummer |
3732-83-0 |
|---|---|
Molekularformel |
C10H17N2OP |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
N-[dimethylamino(phenyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H17N2OP/c1-11(2)14(13,12(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI-Schlüssel |
GCQWVBWWADBEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(C1=CC=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)

![4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11968531.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968532.png)

![ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968538.png)
![N-({[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)urea](/img/structure/B11968539.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)

![Diisobutyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968565.png)


